1-[7-Butanoyl-3-phenyl-6-(thiophen-2-YL)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]butan-1-one
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Overview
Description
1-[7-Butanoyl-3-phenyl-6-(thiophen-2-YL)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]butan-1-one is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of 1-[7-Butanoyl-3-phenyl-6-(thiophen-2-YL)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]butan-1-one involves several steps. One common synthetic route includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate reagents under refluxing conditions in the presence of a catalytic amount of piperidine . The reaction typically takes place in ethanol and requires several hours to complete. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may yield thiols or thioethers.
Scientific Research Applications
1-[7-Butanoyl-3-phenyl-6-(thiophen-2-YL)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]butan-1-one has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the development of new pharmaceuticals . In biology, it has shown potential as an enzyme inhibitor, particularly for carbonic anhydrase and cholinesterase . In medicine, it has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties . Additionally, it has applications in the industry as a potential material for the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 1-[7-Butanoyl-3-phenyl-6-(thiophen-2-YL)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]butan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites . This inhibition can lead to various physiological effects, including reduced inflammation and antimicrobial activity .
Comparison with Similar Compounds
Similar compounds to 1-[7-Butanoyl-3-phenyl-6-(thiophen-2-YL)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]butan-1-one include other triazolothiadiazines, such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share similar structural features but may differ in their pharmacological activities and applications. The unique combination of a triazole ring and a thiadiazine ring in this compound makes it particularly interesting for drug design and development .
Properties
Molecular Formula |
C22H22N4O2S2 |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
1-(5-butanoyl-3-phenyl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)butan-1-one |
InChI |
InChI=1S/C22H22N4O2S2/c1-3-9-16(27)20-19(17-13-8-14-29-17)25(18(28)10-4-2)26-21(23-24-22(26)30-20)15-11-6-5-7-12-15/h5-8,11-14H,3-4,9-10H2,1-2H3 |
InChI Key |
FJWIETAANVSYCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=CC=C3)C(=O)CCC)C4=CC=CS4 |
Origin of Product |
United States |
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